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CDP-3,6-dideoxy-alpha-D-mannose -

CDP-3,6-dideoxy-alpha-D-mannose

Catalog Number: EVT-1595471
CAS Number:
Molecular Formula: C15H25N3O14P2
Molecular Weight: 533.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDP-3,6-dideoxy-alpha-D-mannose is a CDP-3,6-dideoxy-D-mannose in which the anomeric centre of the sugar component has alpha-configuration. It derives from an alpha-tyvelopyranose. It is a conjugate acid of a CDP-3,6-dideoxy-alpha-D-mannose(2-).
Overview

CDP-3,6-dideoxy-alpha-D-mannose is a nucleotide sugar that plays a critical role in various biological processes, particularly in the synthesis of polysaccharides and glycoproteins. This compound is significant in the context of bacterial cell wall biosynthesis and has implications in understanding carbohydrate metabolism and enzyme functions.

Source

CDP-3,6-dideoxy-alpha-D-mannose is derived from the enzymatic modification of cytidine diphosphate-d-glucose. It is synthesized through specific enzymatic pathways involving epimerization reactions, which alter the configuration of hydroxyl groups on the sugar moiety.

Classification

CDP-3,6-dideoxy-alpha-D-mannose belongs to the class of nucleotide sugars, which are activated forms of monosaccharides that participate in glycosylation reactions. It is classified under dideoxy sugars, where specific hydroxyl groups have been replaced by hydrogen atoms.

Synthesis Analysis

Methods

The synthesis of CDP-3,6-dideoxy-alpha-D-mannose typically involves enzymatic reactions that convert CDP-d-glucose into the dideoxy form. The key steps include:

  1. Enzymatic Epimerization: The conversion process involves enzymes such as epimerases that catalyze the reversible conversion of CDP-d-glucose to CDP-3,6-dideoxy-alpha-D-mannose.
  2. Chemoenzymatic Synthesis: A combination of chemical and enzymatic methods can be employed to synthesize this compound efficiently. This includes using high-resolution carbohydrate analytics and nuclear magnetic resonance to monitor reactions and ensure product purity.

Technical Details

The reaction conditions for synthesizing CDP-3,6-dideoxy-alpha-D-mannose typically require specific pH levels (around 7.5) and temperatures (often around 60°C) to optimize enzyme activity. The use of co-factors like NAD+ may be necessary to facilitate the reaction.

Molecular Structure Analysis

Structure

The molecular formula for CDP-3,6-dideoxy-alpha-D-mannose is C15H25N3O14P2C_{15}H_{25}N_{3}O_{14}P_{2}, with a molecular weight of approximately 533.32 g/mol. The structure features a pyrimidine ring linked to a sugar phosphate backbone.

Data

  • IUPAC Name: [(2R,3S,4R,5R)5(4amino2oxopyrimidin1yl)3,4dihydroxyoxolan2yl]methoxyhydroxyphosphoryl][(2R,3S,5S,6R)3,5dihydroxy6methyloxan2yl]hydrogenphosphate[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl][(2R,3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl]hydrogenphosphate
  • InChI Key: JHEDABDMLBOYRG-LLWSESFUSA-N

This complex structure indicates its potential interactions in biochemical pathways.

Chemical Reactions Analysis

Reactions

CDP-3,6-dideoxy-alpha-D-mannose undergoes various enzymatic reactions:

  1. Epimerization: The compound can participate in reversible epimerization reactions where it can convert back to CDP-d-glucose or other derivatives.
  2. Glycosylation Reactions: It serves as a donor substrate in glycosylation processes, contributing to the formation of glycosidic bonds in polysaccharides.

Technical Details

The kinetics of these reactions can be assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy for real-time monitoring of substrate conversion and product formation.

Mechanism of Action

Process

The mechanism by which CDP-3,6-dideoxy-alpha-D-mannose acts involves:

  1. Substrate Binding: The compound binds to specific enzyme active sites, where it undergoes conformational changes.
  2. Catalysis: Enzymes facilitate the transfer of sugar moieties to acceptor molecules (like proteins or lipids), leading to glycosylation.
  3. Release: After the reaction, the modified product is released while regenerating the enzyme for further catalytic cycles.

Data

Kinetic studies reveal that enzymes utilizing this compound exhibit varying rates depending on substrate concentration and environmental conditions such as pH and temperature.

Physical and Chemical Properties Analysis

Physical Properties

CDP-3,6-dideoxy-alpha-D-mannose is typically a white to off-white powder at room temperature. It is soluble in water due to its polar nature attributed to phosphate groups.

Chemical Properties

  1. Stability: The compound is relatively stable under neutral pH but may degrade under extreme acidic or basic conditions.
  2. Reactivity: It readily participates in nucleophilic substitution reactions due to its reactive phosphate group.
Applications

Scientific Uses

CDP-3,6-dideoxy-alpha-D-mannose has several important applications in scientific research:

  1. Biochemical Pathway Studies: It aids in understanding nucleotide sugar metabolism and its role in bacterial pathogenesis.
  2. Drug Development: Its derivatives are explored for potential therapeutic applications against bacterial infections by targeting cell wall synthesis.
  3. Glycobiology Research: The compound is used in studies focused on glycoprotein synthesis and carbohydrate recognition mechanisms.
Biosynthetic Pathways of CDP-3,6-Dideoxyhexoses

Enzymatic Synthesis in Gram-Negative Bacterial Systems

CDP-3,6-dideoxy-α-D-mannose (CDP-tyvelose) is synthesized through a conserved multi-enzyme pathway in Gram-negative bacteria, particularly in Salmonella and Yersinia species. The biosynthesis initiates from CDP-D-glucose, which undergoes sequential modifications catalyzed by membrane-associated enzymes. The pathway involves four key steps: oxidation at C4, dehydration at C5-C6, reduction at C4, and epimerization at C3 and C5 positions. The final product, CDP-tyvelose, serves as a crucial glycosyl donor for lipopolysaccharide (LPS) O-antigens, contributing to bacterial antigenic diversity [2] [7].

Role of GDP-4-Keto-6-Deoxymannose 3-Dehydratase (ColD) in Deoxygenation

The 3-deoxygenation reaction is mediated by GDP-4-keto-6-deoxymannose 3-dehydratase (ColD), an iron-sulfur enzyme that removes the hydroxyl group at C3. This enzyme catalyzes the conversion of CDP-4-keto-6-deoxy-D-glucose to CDP-3,6-dideoxy-4-keto-D-glucose. The reaction requires a reduced [2Fe-2S] cluster for activity, generating water as a byproduct. Genetic knockout studies in Yersinia pseudotuberculosis confirm that ColD inactivation abolishes CDP-tyvelose production, impairing O-antigen assembly [2] [7].

Pyridoxal 5′-Phosphate-Dependent Catalytic Mechanisms

The epimerization of CDP-paratose to CDP-tyvelose is facilitated by a pyridoxal 5′-phosphate (PLP)-dependent epimerase. PLP forms a Schiff base with the C4-keto group of the sugar intermediate, enabling stereochemical inversion at C5. This mechanism involves transient carbanion formation and proton exchange, resulting in the inversion of the C5 configuration from D-glycero to L-glycero stereochemistry. The enzyme exhibits absolute dependence on NAD⁺ cofactors, with kinetic parameters of Km = 222 µM and Vmax = 8.3 µmol·mg⁻¹·min⁻¹ for CDP-D-glucose substrates [7] [8].

Substrate Specificity for GDP-Perosamine Analogues

Dehydratases in this pathway demonstrate strict specificity for cytidine diphosphate (CDP)-linked substrates, rejecting UDP- or GDP-conjugated analogues. However, structural studies reveal plasticity toward modified sugars: The enzyme complex tolerates C3-azido and C3-fluoro derivatives, generating non-natural CDP-3,6-dideoxyhexose variants. This adaptability enables chemoenzymatic synthesis of antigenically diverse glycoconjugates. Notably, CDP-3-amino-3,6-dideoxyhexoses (e.g., CDP-perosamine) are synthesized via analogous pathways using aminotransferases instead of dehydratases [8].

Table 1: Key Enzymes in CDP-3,6-Dideoxyhexose Biosynthesis

EnzymeEC NumberReaction CatalyzedCofactors
CDP-D-glucose oxidoreductase1.1.1.xxxCDP-D-glucose → CDP-4-keto-6-deoxy-D-glucoseNAD⁺
CDP-4-keto-6-deoxy-D-glucose 3-dehydratase (ColD)4.2.1.xxxCDP-4-keto-6-deoxy-D-glucose → CDP-3,6-dideoxy-4-keto-D-glucose[2Fe-2S] cluster
PLP-dependent epimerase5.1.3.xxxCDP-paratose ↔ CDP-tyvelosePLP, NAD⁺
CDP-tyvelose reductase1.1.1.xxxReduction of C4-keto groupNADPH

Genetic Regulation of Dideoxysugar Production in Lipopolysaccharide Biosynthesis

Gene Clusters Associated with O-Antigen Assembly

The biosynthesis of CDP-3,6-dideoxyhexoses is governed by the rfb (O-antigen biosynthesis) gene cluster. In Salmonella enterica, this cluster spans 15–20 kb and contains contiguous genes encoding dehydratases (rfbD), epimerases (rfbE), and glycosyltransferases (rfbF). However, comparative genomics reveals significant fragmentation of the rfb operon in Bacteroidota species (e.g., Parabacteroides and Prevotella). These bacteria exhibit "minioperons" – dispersed singlet or doublet gene arrangements (e.g., rfbArfbD separation) – that disrupt co-transcription and impair functional O-antigen production. This fragmentation arises from insertion sequences, predominantly from Bacteroides species, that split ancestral operons [4] [6].

Evolutionary Conservation of rfb Operon Homologues

Despite fragmentation in some taxa, core rfb genes show deep evolutionary conservation. Homologues of rfbA (glucose-1-phosphate cytidylyltransferase) and rfbB (CDP-D-glucose 4,6-dehydratase) occur in >90% of Gram-negative genomes. In Yersinia pseudotuberculosis, the asc (ascarylose) gene cluster (ascA–ascF) shares 75% sequence identity with Salmonella rfb genes, indicating lateral gene transfer. The rfbA gene serves as a phylogenetic marker for strain typing: Parabacteroides distasonis isolates segregate into four rfbA-based clades correlating with LPS antigenicity. Notably, Alistipes and Porphyromonas maintain intact rfb operons, suggesting selective pressure to retain O-antigen functionality in gut commensals [4] [6] [9].

Table 2: Comparative Architecture of rfb Operons Across Bacterial Taxa

Taxonomic GroupOperon IntegrityGene ArrangementFunctional O-Antigen
Enterobacteriaceae (e.g., Salmonella)ContiguousSingle operon (5–15 genes)Yes
Bacteroidota (Bacteroides, Prevotella)FragmentedMinioperons (singlets/doublets)No
Bacteroidota (Alistipes, Porphyromonas)ContiguousSingle operon (4–6 genes)Yes
Yersinia pseudotuberculosisContiguousasc cluster (6 genes)Yes

Properties

Product Name

CDP-3,6-dideoxy-alpha-D-mannose

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate

Molecular Formula

C15H25N3O14P2

Molecular Weight

533.32 g/mol

InChI

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9-,11-,12-,13-,14-/m1/s1

InChI Key

JHEDABDMLBOYRG-LLWSESFUSA-N

Canonical SMILES

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O

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